4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRIPZTYZDYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-aminobenzophenone derivatives.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets The compound may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways
Comparison with Similar Compounds
Key Physicochemical Properties:
- Melting Point : 256–257 °C .
- HRMS (ESI) : m/z 379.0844 [M+H+] (calculated: 379.0844) .
- LCMS : Retention time (tR) = 3.08 min (99.9% purity) .
- NMR Data :
The compound exhibits potent antigiardial activity, though detailed pharmacological data remain proprietary .
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
The benzamide moiety significantly influences physicochemical properties. Key analogs include:
Key Observations :
Core Heterocycle Variations: Oxazepine vs. Thiazepine
Replacing the oxygen atom in the oxazepine core with sulfur yields thiazepine analogs, altering electronic and steric properties:
Key Observations :
Alkyl Substituents on the Oxazepine/Thiazepine Ring
The 10-position substituent (methyl vs. ethyl) impacts steric bulk and pharmacokinetics:
Key Observations :
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis (96% yield) outperforms analogs like 8e (57% yield for 4-Cl substitution) .
- Structural Insights : The 4-Cl benzamide group optimizes antigiardial activity compared to sulfonamide derivatives (e.g., ’s methanesulfonamide analog) .
- Analytical Trends : HRMS and LCMS data correlate with substituent electronegativity, aiding purity assessment .
Biological Activity
4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepins. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structural features may confer significant pharmacological properties, making it a candidate for further research and development.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 428.9 g/mol. The structure includes a dibenzo[b,f][1,4]oxazepin framework, which is known for its diverse biological activities. The presence of the chlorine atom and carbonyl group enhances its reactivity and potential interactions with biological targets.
Preliminary studies suggest that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cellular processes, leading to reduced proliferation and survival of cancer cells.
- Receptor Antagonism : They may interact with various receptors, modulating signaling pathways critical for cell function.
In vitro studies have indicated that related sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values often in the micromolar range.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Details |
|---|---|
| Cytotoxicity | Significant effects against cancer cell lines (e.g., HCT-116, HeLa) with micromolar IC50 values. |
| Antimicrobial Activity | Potential interactions with microbial targets; further studies required to establish efficacy. |
| Enzyme Interaction | Inhibition of key enzymes involved in cancer cell proliferation. |
Case Studies and Research Findings
Research on related compounds has provided insights into the biological potential of this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives with similar structures significantly inhibited the growth of various cancer cell lines by targeting specific metabolic pathways.
- Enzyme Inhibition Assays : In enzyme assays, related compounds have shown promising results in inhibiting enzymes linked to tumor growth and survival pathways.
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate moderate solubility in organic solvents and stability under standard laboratory conditions, suggesting potential for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
